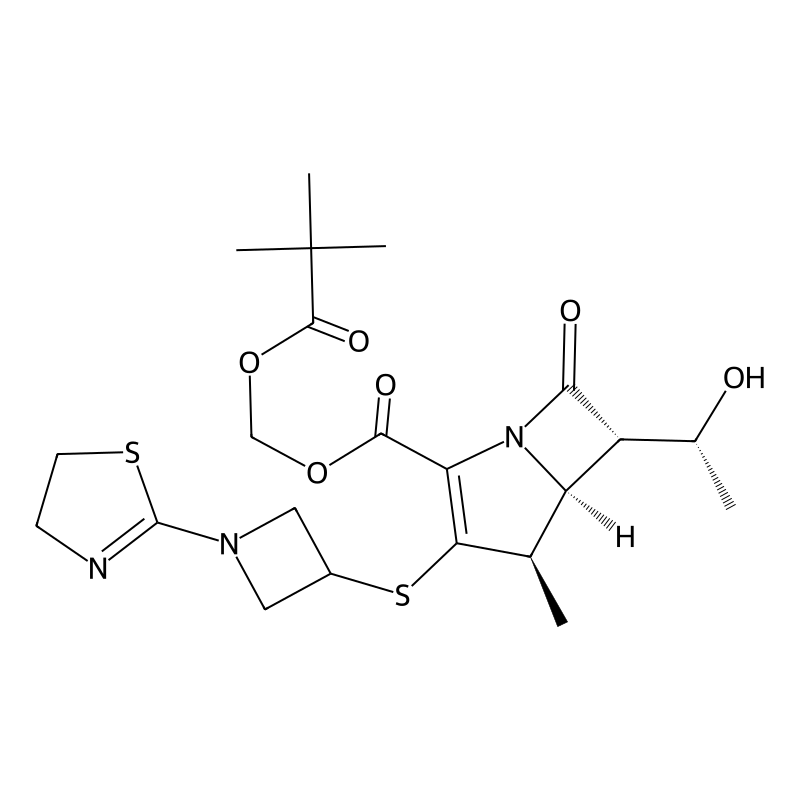

Tebipenem Pivoxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

discovery and development of tebipenem pivoxil

Drug Profile and Clinical Significance

The table below summarizes the core characteristics of tebipenem pivoxil.

| Property | Description |

|---|---|

| Drug Name | This compound (hydrobromide salt, HBr, is the form in late-stage development) [1] [2] |

| Active Moiety | Tebipenem [3] [2] |

| Drug Class | Oral carbapenem antibiotic [3] [4] |

| Approval Status | Approved in Japan for pediatric infections (brand name Orapenem); investigational elsewhere for cUTIs in adults [2] [4] |

| Primary Clinical Goal | Provide an effective oral alternative to intravenous carbapenems for multidrug-resistant infections, potentially enabling at-home treatment [1] [5] |

Mechanism of Action and Pharmacokinetics

This compound is a prodrug designed for oral absorption. It is rapidly converted by intestinal esterases into its active form, tebipenem [3] [2].

- Mechanism of Action: Tebipenem is a beta-lactam antibiotic that binds to Penicillin-Binding Proteins (PBPs) on bacterial cell walls. This inhibits the cross-linking of peptidoglycan strands, disrupting cell wall synthesis and leading to bacterial cell lysis and death [3].

- Spectrum of Activity: It has broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobes. A key advantage is its stability against degradation by many extended-spectrum beta-lactamases (ESBLs), making it effective against many drug-resistant pathogens [3] [2] [6].

- Pharmacokinetic Profile: The drug exhibits time-dependent pharmacodynamics. Preclinical studies identify the free drug area under the concentration-time curve (fAUC)/MIC as the critical parameter predicting efficacy, with a target value of approximately 34.6–51.9 for bacterial killing and suppression of resistance [2].

The following diagram illustrates the journey of this compound from oral administration to its antibacterial action.

Clinical Development and Efficacy Data

The clinical development program for this compound HBr has focused on demonstrating its value in treating cUTIs in adults.

- PIVOT-PO Phase III Trial: This pivotal, global, double-blind study compared oral tebipenem HBr (600 mg every 6 hours) to intravenous imipenem-cilastatin (500 mg every 6 hours) in hospitalized adults with cUTI, including pyelonephritis [1] [7]. The trial was stopped early for efficacy following a positive interim analysis [5].

- Key Efficacy Results: The trial met its primary endpoint, demonstrating non-inferiority of oral tebipenem HBr to the intravenous comparator [1] [7]. The results are summarized below.

| Efficacy Endpoint | Tebipenem HBr (Oral) | Imipenem-Cilastatin (IV) | Adjusted Difference (95% CI) |

|---|---|---|---|

| Overall Success (Composite of clinical cure & microbiological eradication) | 58.5% (261/446) [1] [7] | 60.2% (291/483) [1] [7] | -1.3% (-7.5%, 4.8%) [1] |

| Clinical Cure | 93.5% (417/446) [1] [7] | 95.2% (460/483) [1] [7] | -1.6% (-4.7%, 1.4%) [1] |

| Microbiological Response | 60.3% (269/446) [1] [7] | 61.3% (296/483) [1] [7] | -0.8% (-6.9%, 5.3%) [1] |

- Safety Profile: The safety of tebipenem HBr was generally similar to other carbapenems. The most common adverse events were diarrhea and headache, which were typically mild to moderate in severity [1] [7] [8].

- Regulatory Status: Based on these data, GSK plans to submit a New Drug Application (NDA) to the U.S. FDA in the fourth quarter of 2025 [1] [7] [5].

Key Experimental Protocols

For research and development professionals, understanding the foundational preclinical methods is crucial.

Pharmacodynamics (PD) Study - Neutropenic Murine Thigh Infection Model [2]:

- Infection: Immunocompromised mice were infected in the thigh muscle with one of 11 strains of Enterobacteriaceae (e.g., E. coli, K. pneumoniae), including wild-type and ESBL-producing strains.

- Dosing: Treatment started two hours post-infection with this compound. A dose-fractionation design (varying total dose and dosing interval) was used to identify the PD index linked to efficacy.

- Analysis: Bacterial burden in the thigh was quantified after 24 hours. The relationship between drug exposure (fAUC/MIC) and effect (change in bacterial count) was modeled to determine the target exposure for stasis and killing.

Resistance Suppression Study - Hollow-Fiber Infection Model (HFIM) [2]:

- System Setup: Bacteria were exposed to dynamically changing concentrations of tebipenem in an in vitro system that mimics human pharmacokinetics.

- Regimen Simulation: Different dosing regimens were simulated over 10 days to vary the intensity and frequency of drug exposure.

- Monitoring: Bacterial density and MIC changes were monitored daily. The goal was to identify the fAUC/MIC target that achieved logarithmic killing while suppressing the emergence of resistant subpopulations.

Future Research and Potential Applications

Research suggests this compound's utility could extend beyond cUTIs. A high-throughput screen identified it as highly potent against multidrug-resistant Shigella spp., a major cause of severe diarrhea in children in low- and middle-income countries [6]. A pilot clinical trial in children with shigellosis showed promising pharmacokinetics and comparable efficacy to azithromycin [9], indicating potential for drug repurposing.

References

- 1. Positive PIVOT-PO phase III data show tebipenem HBr's ... [gsk.com]

- 2. Pharmacodynamics of Tebipenem: New Options for Oral ... [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Tebipenem [en.wikipedia.org]

- 5. PIVOT-PO phase III study for tebipenem HBr stopped early ... [gsk.com]

- 6. This compound for severe Shigella gastrointestinal infections [elifesciences.org]

- 7. PIVOT-PO Phase 3 Data Show Tebipenem ... [biospace.com]

- 8. Oral this compound Hydrobromide in Complicated ... [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound used in children ... [nature.com]

tebipenem pivoxil prodrug absorption and metabolism

Mechanisms of Absorption and Metabolism

The efficiency of tebipenem pivoxil is driven by its designed absorption and activation pathway.

- Intestinal Absorption: this compound's high oral absorption is facilitated by carrier-mediated transport in addition to passive diffusion. Research indicates involvement of human uptake transporters OATP1A2 and OATP2B1 in the apical membrane of intestinal cells, which is a distinct mechanism from many other β-lactam prodrugs [1].

- Conversion to Active Drug: The prodrug is rapidly hydrolyzed to active tebipenem primarily by intestinal esterases within the enterocytes of the gastrointestinal tract, with first-pass metabolism limiting the systemic exposure to the prodrug itself [2].

- Metabolic Fate: The primary circulating form is active tebipenem. The main metabolite is LJC 11562, an inactive ring-open form of tebipenem. Several other trace to minor metabolites have been identified in excreta [2].

The following diagram illustrates the journey of this compound from oral administration to systemic circulation.

Journey of this compound from Oral Administration to Systemic Circulation

Experimental Protocols for Key Studies

For researchers, understanding the foundational methodologies is critical.

1. Human Mass Balance and Metabolite Profiling [2]

- Objective: To characterize the absorption, metabolism, and excretion pathways of this compound in humans.

- Design: Single-center, open-label study where healthy male subjects (n=8) received a single 600 mg oral dose of [[14C]]-tebipenem pivoxil hydrobromide (~150 μCi).

- Key Procedures:

- Sample Collection: Serial blood, urine, and fecal samples were collected up to 7-10 days post-dose.

- Quantification: Total radioactivity in all samples was determined by liquid scintillation counting.

- Metabolite Profiling: Plasma, urine, and fecal samples underwent metabolite identification and quantification using high-performance liquid chromatography with radiodetection and tandem mass spectrometry.

2. Intestinal Absorption Mechanism Study [1]

- Objective: To investigate the carrier-mediated transport mechanism of this compound.

- In Vitro Models:

- Cell Line: Used Caco-2 cell monolayers, a model of human intestinal epithelium.

- Assay: Measured uptake of this compound under varying conditions (temperature, ATP-depletion, presence of transporter inhibitors).

- In Vivo/Perfusion Models:

- Animal Model: Conducted in situ single-pass intestinal perfusion studies in rats.

- Intervention: Perfused the prodrug with and without transporter inhibitors like captopril to assess impact on absorption.

3. Population Pharmacokinetic Modeling [3]

- Objective: To develop a model describing tebipenem pharmacokinetics and identify sources of variability.

- Data: Pooled data from three Phase 1 and one Phase 3 study (746 subjects, 3,448 plasma concentrations).

- Analysis: A non-linear mixed-effects modeling approach was used. The final model was a two-compartment model with linear elimination and two transit compartments to describe absorption delay. Covariates like creatinine clearance were tested on key parameters.

Renal Dosing Considerations and PK/PD

Renal function is the primary factor influencing tebipenem clearance and dosing.

- Clearance Pathway: Active tebipenem is primarily eliminated renally, with a strong correlation between its renal clearance and the patient's creatinine clearance [3].

- Dosing Adjustments: Population PK analyses support dose adjustments based on renal function, though they indicate that adjustments are not generally needed for age, body size, or sex alone in patients with cUTI/AP [3].

- PK/PD Target: For carbapenems like tebipenem, efficacy is linked to the time that the free drug concentration exceeds the minimum inhibitory concentration (fT > MIC). Recent Monte Carlo simulations for Japanese patients propose renal-function-based dosing regimens to achieve a target of fAUC~0–24~/MIC ≥ 34.58 with >90% probability [4]. The table below summarizes these model-based recommendations.

| Renal Function (Creatinine Clearance) | Proposed Dosing Regimen |

|---|---|

| CCR ≥ 80 mL/min (Normal) | 600 mg every 8 hours |

| 50 ≤ CCR < 80 mL/min (Moderate Impairment) | 300 mg every 8 hours |

| 30 ≤ CCR < 50 mL/min (Moderate-to-Severe) | 300 mg every 8 hours |

| CCR < 30 mL/min (Severe Impairment) | 150 mg every 12 hours |

References

- 1. Intestinal absorption mechanism of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 2. , Absorption , and Excretion of [14 Metabolism ]- C ... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic Analyses for Tebipenem after ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Study of Pharmacokinetic/Pharmacodynamic ... [mdpi.com]

Population Pharmacokinetic Parameters of Tebipenem

| Parameter | Description / Value | Notes |

|---|---|---|

| Base Structural Model | Two-compartment model with linear elimination and two transit compartments for absorption [1] [2] | Describes plasma concentration-time data. |

| Absorption | First-order absorption [1] [2] | - |

| Median Tmax (IR Formulation) | 0.5 - 1.3 hours [3] | Time to maximum plasma concentration. |

| Mean Half-life (t1/2) | ~1 hour (range 0.8 - 1.1 h) [3] | In healthy subjects with normal renal function. |

| Elimination | Linear, first-order elimination [1] [2] | - |

| Primary Clearance Pathway | Renal clearance [1] [2] | ~55-60% of tebipenem is recovered unchanged in urine [3]. |

| Key Covariate | Creatinine Clearance (CLcr) [1] [2] | A sigmoidal Hill-type function describes the relationship between renal clearance (CLR) and CLcr [1] [2]. |

| Non-Key Covariates | Age, body size, sex [1] [2] | No dose adjustments warranted based on these factors alone. |

Metabolic Pathway and PK/PD Relationship

Tebipenem pivoxil HBr is a prodrug designed for oral absorption. The following diagram illustrates its metabolic pathway and the established pharmacokinetic-pharmacodynamic (PK/PD) relationship that guides its clinical dosing.

Figure 1: The metabolic activation of this compound and its key pharmacokinetic-pharmacodynamic (PK/PD) driver for efficacy.

Key Pharmacodynamic (PD) Targets and Dosing

The antibacterial activity of tebipenem is best described by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio, adjusted for the dosing interval (fAUC/MIC · 1/τ) [4] [5] [6]. This is a time-dependent PK/PD index.

The following table outlines the key PD targets and corresponding dosing regimens derived from preclinical and clinical studies.

| PD Target / Clinical Context | fAUC/MIC · 1/τ Target Value | Associated Regimen / Outcome |

|---|---|---|

| Net Bacterial Stasis (Murine Thigh Model) | 23 - 26.2 [4] [5] [6] | Preclinical target. |

| 1-log10 CFU Reduction (Murine Thigh Model) | 54.1 [4] | Preclinical target. |

| Log Killing & Resistance Suppression (Hollow-Fiber Model) | 34.58 - 51.87 [5] [6] | Preclinical target for optimal effect. |

| Clinical PTA Target (Monte Carlo Simulation) | ≥ 34.58 [7] | Target for ≥90% Probability of Target Attainment (PTA). |

| Standard Adult Dose (cUTI/AP) | - | 600 mg every 8 hours [8]. |

Dosing Recommendations Based on Renal Function

Dosing must be adjusted based on the patient's renal function to achieve effective PK/PD targets while avoiding over-exposure. The table below summarizes the dosing for different levels of renal function.

| Creatinine Clearance (CLcr) | Recommended Dosage Regimen |

|---|---|

| CLcr ≥ 80 mL/min | 600 mg every 8 hours [7] |

| 50 ≤ CLcr < 80 mL/min | 300 mg every 8 hours [7] |

| 30 ≤ CLcr < 50 mL/min | 300 mg every 8 hours [7] |

| CLcr < 30 mL/min | 150 mg every 12 hours [7] |

Experimental Protocols from Key Studies

The robust PK profile of tebipenem is supported by several foundational studies. Here are the methodologies for two critical types of analyses:

Population PK Model Development [1] [2]

- Data Source: Pooled data from three Phase 1 studies and one Phase 3 study (ADAPT-PO) in patients with cUTI/AP.

- Population: 746 subjects (99 healthy, 647 patients) providing 3,448 plasma concentrations.

- Modeling: A non-linear mixed-effects modeling approach was used. The base model was a two-compartment model with first-order elimination and two transit compartments for absorption. Covariate analysis identified creatinine clearance as the most significant covariate on renal clearance, modeled with a sigmoidal Hill-type function.

- Evaluation: The model was qualified using prediction-corrected visual predictive checks and sampling-importance-resampling.

Pharmacodynamic Target Identification (Murine Thigh Model) [5] [6]

- Model: Neutropenic murine thigh infection model.

- Organisms: 11 strains of Enterobacteriaceae (E. coli and K. pneumoniae) with various resistance mechanisms.

- Intervention: Dose-ranging and dose-fractionation studies with this compound HBr.

- PK Analysis: Plasma drug concentrations were measured using LC-MS/MS. Free drug concentrations were calculated using a protein binding value of 98.7%.

- PD Analysis: The relationship between the change in bacterial density (log10 CFU) at 24 hours and various PK/PD indices (fT>MIC, fAUC/MIC) was analyzed using a Hill-type model. The index that best correlated with efficacy was fAUC/MIC · 1/τ.

References

- 1. Population Pharmacokinetic Analyses for Tebipenem after ... [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetic Analyses for Tebipenem after ... [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Pharmacokinetics, and Food Effect of Tebipenem ... [pmc.ncbi.nlm.nih.gov]

- 4. 1304. Characterization of Tebipenem Hydrobromide... Pivoxil [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of Tebipenem: New Options for Oral ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of Tebipenem: New Options for Oral ... [pubmed.ncbi.nlm.nih.gov]

- 7. PMC Search Update [pmc.ncbi.nlm.nih.gov]

- 8. Positive PIVOT-PO phase III data show tebipenem HBr's ... [gsk.com]

Comprehensive Technical Guide: High-Throughput Screening for Shigella Antimicrobial Development

Introduction to Shigella and the Need for Novel Antimicrobials

Shigella spp. are Gram-negative bacterial pathogens that represent a significant global health burden, causing approximately 270 million infections and over 200,000 deaths annually worldwide, primarily affecting children in low- and middle-income countries (LMICs). [1] [2] These pathogens are the leading bacterial cause of severe childhood diarrhea in LMICs, with Shigella flexneri responsible for approximately 65% of global Shigella infections. [3] [4] The treatment landscape for shigellosis has become increasingly challenging due to the emergence of multidrug-resistant strains, including resistance to fluoroquinolones—the current World Health Organization-recommended treatment—as well as to ampicillin, azithromycin, and cefixime. [3] [4] This antimicrobial resistance (AMR) crisis has prompted the WHO to declare antibiotic-resistant Shigella a serious public health threat requiring novel therapeutic approaches. [3]

The pathogenesis of Shigella is characterized by its facultative intracellular lifestyle, where the bacteria invade intestinal epithelial cells and macrophages, using a type III secretion system (T3SS) to inject virulence effectors into host cells. [3] [5] This intracellular niche presents a significant challenge for conventional antibiotics, as they must penetrate both the host and bacterial membranes to reach their targets. The genomic diversity among Shigella species varies considerably, with S. sonnei exhibiting >9.8-fold less diversity than other species yet causing disproportionately more disease relative to its genomic diversity. [4] This complex combination of factors—increasing antimicrobial resistance, intracellular localization, and substantial genomic diversity—has created an urgent need for innovative high-throughput screening approaches to identify novel therapeutic interventions with activity against this challenging pathogen.

High-Throughput Screening Approaches for Shigella

The development of effective antimicrobials against Shigella requires sophisticated screening strategies that account for its unique intracellular lifestyle and virulence mechanisms. Researchers have developed multiple high-throughput screening (HTS) platforms that address different aspects of Shigella pathogenesis, from intracellular killing to virulence regulation and host-pathogen interactions. The table below summarizes three major HTS approaches currently being employed in the field:

Table 1: High-Throughput Screening Approaches for Shigella Antimicrobial Discovery

| Screening Approach | Key Features | Throughput | Identified Hits | Advantages |

|---|---|---|---|---|

| 3D Intracellular Model [6] | Caco-2 cells on Cytodex 3 beads, nanoluciferase-producing S. flexneri, 384-well format | >500,000 compounds screened | 12 chemical hits inhibiting intracellular replication | Models physiologically relevant intestinal environment, identifies compounds with intracellular activity |

| Virulence-Targeted Screening [7] | β-galactosidase reporter assay monitoring VirF inhibition | ~42,000 small molecules screened | 7 compounds with ≥55% VirF inhibition | Targets master virulence regulator, potentially reduces selective pressure for resistance |

| Host-Directed Therapy CRISPR Screens [3] | Genome-wide knockout and CRISPRi screens in THP-1 macrophages | Genome-wide coverage | TLR1/2 signaling and pyruvate dehydrogenase complex identified as host targets | Identifies host factors essential for Shigella survival, expands therapeutic possibilities |

These complementary approaches highlight the diverse strategies being employed to address the challenges of Shigella drug discovery. The 3D intracellular model represents a phenotypic screening approach that identifies compounds with activity against the physiologically relevant intracellular form of the bacteria. [6] In contrast, the virulence-targeted screening approach takes a pathogenesis-focused strategy by targeting the VirF regulator, which controls the expression of all downstream virulence factors in Shigella. [7] The host-directed therapy CRISPR screens offer a completely different angle by identifying host factors that could be targeted to enhance the body's natural defense mechanisms against Shigella infection. [3]

Detailed Experimental Protocols & Methodologies

3D Intracellular Killing Assay Protocol

The three-dimensional high-throughput screening assay represents a significant advancement over traditional monolayer models for identifying compounds with activity against intracellular Shigella. The protocol involves the following key steps:

- Cell Culture and Differentiation: Culture Caco-2 cells on Cytodex 3 beads in large-volume spinner flasks at 37°C with 5% CO₂. Monitor differentiation markers including sucrase activity (increases 2.8-fold in monolayers, 3.5-fold in 3D model), alkaline phosphatase (ALP) activity (5.5-fold increase from day 8 to day 21 in both platforms), and ZO-1 formation to verify tight junction integrity. [6]

- Bacterial Strain Preparation: Use S. flexneri serotype 2a 2457T carrying the reporter plasmid pMK-RQ_tac+nanoluc for quantitative detection. [6]

- Infection Parameters: Infect Caco-2 cells with Shigella at a multiplicity of infection (MOI) of 150 and incubate for six hours, which was determined as optimal based on Z' factor (>0.4) and signal-to-background (S/B >2) validation. Use a concentration of 4000 beads/ml for high-throughput screening. [6]

- Assay Validation: Determine invasion efficiency (0.083% at six hours, resulting in approximately 7 intracellular bacteria per 100 cells or ~15 bacteria per bead). Calculate intra-assay coefficient of variation (<10%) and inter-assay coefficient of variation (<15% across 11 reference antimicrobials) to ensure reproducibility. [6]

- Compound Screening: Plate infected cells in 384-well plates, add compound libraries, and incubate for appropriate duration. Measure bacterial viability using nanoluciferase activity or ATP-based assays. [6]

Table 2: Key Optimization Parameters for 3D Intracellular Killing Assay

| Parameter | Optimized Condition | Validation Metrics | Alternative Conditions Tested |

|---|---|---|---|

| Infection Time | 6 hours | Z' > 0.4, S/B > 2 | 4h (cell detachment), 8h (reduced robustness) |

| MOI | 150 | 100% bacterial coverage | MOI 5-100 (suboptimal Z' factors) |

| Bead Concentration | 4000 beads/ml | Mean Z' = 0.57 | 1000, 2000 beads/ml (insufficient signal) |

| Bacterial Strain | SF_nanoluc | Invasion efficiency: 0.083% | Wild-type strains (lower quantification) |

| Differentiation Markers | 21 days | Sucrase (3.5-fold increase), ALP (5.5-fold increase) | Shorter differentiation periods (incomplete polarization) |

CRISPR Screening Protocol for Host-Directed Therapies

The CRISPR-based screening approach enables genome-wide identification of host factors that influence Shigella infection outcomes in macrophages:

- Library Preparation: Generate genome-wide CRISPR knockout and CRISPR interference (CRISPRi) libraries in THP-1 cells expressing Cas9 or dCas9-Krab, respectively. Use single guide RNA (sgRNA) libraries with appropriate coverage (typically >500-fold). [3]

- Infection Selection: Infect THP-1 cells with S. flexneri ΔvirG mutant (incapable of cell-to-cell spread) at MOI of 10:1 for 3 hours. Use S. flexneri with PuhpT::dsRed reporter to identify intracellular bacteria through glucose-6-phosphate-inducible expression. [3]

- Survival Enrichment: After infection, maintain surviving THP-1 cells in culture medium with gentamicin for 2-3 weeks until sufficient cell numbers are obtained for next-generation sequencing. [3]

- Sequencing and Analysis: Harvest cells, extract genomic DNA, and sequence sgRNA barcodes. Compare sgRNA distribution in infected versus uninfected THP-1 cells using appropriate statistical thresholds (false discovery rate <0.25 and log₂ fold change >1). [3]

- Validation: Confirm hits using small-molecule inhibitors of identified pathways in primary human monocyte-derived macrophages (hMDMs) to validate findings in physiologically relevant cells. [3]

Signaling Pathways & Molecular Mechanisms

The CRISPR screens for host factors important for Shigella infection have revealed key signaling pathways that represent potential targets for host-directed therapies. Two particularly important pathways identified are the TLR1/2 signaling pathway and mitochondrial pyruvate catabolism:

Figure 1: Key host pathways identified in CRISPR screens. Knockdown of TLR1/2 signaling reduces cytokine production and enhances host survival, while targeting pyruvate dehydrogenase complex limits intracellular bacterial growth.

The VirF regulatory cascade in Shigella represents another attractive target for antimicrobial development, as it serves as the master regulator of virulence:

Figure 2: VirF regulatory cascade. VirF is the master regulator controlling Shigella virulence, making it an attractive target for novel antimicrobials that disrupt pathogenesis without directly killing bacteria.

Advanced Models & Emerging Technologies

Organoid Models for Genome-Wide Bacterial Genetics

Human intestinal epithelial organoids (enteroids and colonoids) have emerged as powerful tools for studying Shigella pathogenesis in a physiologically relevant human system. These 3D gut epithelial assemblies derived from stem cells overcome limitations of transformed cell lines and animal models. [8] Key advances include:

- Basal-Out Enteroid Infections: Development of large-scale infection protocols for 3D-suspension-grown human enteroids with basal-out polarity, which mimics the physiologically relevant basolateral route of Shigella infection. [8]

- Transposon-Directed Insertion Sequencing (TraDIS): Combination of Shigella Tn5 mutant libraries with organoid infections and Bayesian statistical modeling (zero-inflated negative binomial distribution) to identify bacterial genes required for epithelial colonization. [8]

- Bottleneck Quantification: Systematic optimization to address infection bottlenecks, with studies revealing approximately 2,000 bacteria representing the bottleneck size in these models. [8]

- Temperature-Controlled Enrichment: Performing bacterial input and output enrichment at 30°C (T3SS off) rather than 37°C (T3SS on) to avoid selective growth effects, as virulence gene expression imposes a significant fitness cost on Shigella. [8]

This organoid-TraDIS approach has enabled the creation of a comprehensive genome-wide map of Shigella genes required to infect human intestinal epithelium, revealing over 100 chromosomal genes involved in the process beyond the known virulence factors on the plasmid. [8]

AI-Powered Imaging and Heterogeneity Analysis

High-content high-resolution microscopy combined with deep learning-assisted analysis has revealed substantial heterogeneity in both host and bacterial responses during Shigella infection:

- Automated Image Analysis: Convolutional neural networks can reliably quantify recruitment of host proteins like SEPT7 (septin) to intracellular bacteria in an automated and unbiased manner. [9]

- Host Cell Morphological Changes: Infected cells show significant enlargement (36.9% increase in cellular area, 22.3% increase in nuclear area) dependent on infection burden. [9]

- Metabolic Alterations: Infected epithelial cells reduce de novo DNA and protein synthesis, suggesting Shigella may induce cell-cycle arrest in host cells. [9]

- Spatial Distribution Analysis: Bacteria located at different positions within host cells experience distinct microenvironments, with distance to nucleus decreasing as bacterial burden increases. [9]

This single-cell resolution approach has discovered that heterogeneous SEPT7 assemblies are recruited to bacteria with increased T3SS activation, linking bacterial physiology to host cell-autonomous immunity responses. [9]

Conclusion & Future Perspectives

The field of high-throughput screening for Shigella antimicrobials has evolved significantly from traditional whole-cell antibiotic screens to sophisticated models that account for the bacterium's intracellular lifestyle and complex host-pathogen interactions. The advent of 3D cell cultures, organoid models, and CRISPR screening technologies has provided researchers with powerful tools to identify novel therapeutic interventions that target both bacterial and host factors.

Key challenges remain in translating these findings into clinically effective therapies, including the need for compounds to penetrate both host and bacterial membranes, the potential for resistance development, and the genetic diversity of Shigella species and serotypes. However, the integration of multiple approaches—direct antibacterial screening, virulence-targeted strategies, and host-directed therapies—offers a promising path forward. The combination of high-content imaging, functional genomics, and advanced bioinformatics provides unprecedented insight into the heterogeneity of host-pathogen interactions, enabling the development of more effective interventions against this significant global health threat.

References

- 1. Spatial visualization provides insight into immune ... [pmc.ncbi.nlm.nih.gov]

- 2. Vaccination with a Protective Ipa Protein-Containing ... [mdpi.com]

- 3. High-Throughput CRISPR Screens To Dissect Macrophage ... [pmc.ncbi.nlm.nih.gov]

- 4. Pathogenomic analyses of Shigella isolates inform factors ... [nature.com]

- 5. A hierarchy of cell death pathways confers layered resistance ... [pmc.ncbi.nlm.nih.gov]

- 6. A three-dimensional high throughput assay identifies novel ... [nature.com]

- 7. High-Throughput Screening of the Virulence Regulator VirF [sciencedirect.com]

- 8. A scalable gut epithelial organoid model reveals the ... [nature.com]

- 9. High-content high-resolution microscopy and deep ... [elifesciences.org]

Comprehensive Application Notes and Protocols for HPLC and LC-MS/MS Analysis of Tebipenem pivoxil and Tebipenem

Introduction and Background

Tebipenem pivoxil (TBPM-PI) is a novel orally administered carbapenem antibiotic that functions as a prodrug, rapidly hydrolyzing to its active metabolite, tebipenem (TBPM), following intestinal absorption. As the first oral carbapenem to be developed, it represents a significant advancement in antibiotic therapy, particularly for pediatric infections and multi-drug resistant pathogens. The drug has been approved in Japan for treating pneumonia, otitis media, and sinusitis in children and is currently under investigation for expanded indications including complicated urinary tract infections and shigellosis caused by extensively drug-resistant Gram-negative bacteria [1] [2]. The critical importance of developing robust analytical methods for TBPM stems from both its clinical significance and chemical challenges, particularly the inherent instability of the β-lactam ring under various physiological conditions [1].

The analytical challenges associated with tebipenem quantification primarily relate to the chemical instability of the β-lactam ring, which is susceptible to degradation under acidic, alkaline, and elevated temperature conditions [1]. This instability necessitates careful sample handling, specific stabilization protocols, and rapid analysis to ensure accurate quantification. Furthermore, therapeutic drug monitoring and pharmacokinetic studies require methods with high sensitivity and specificity to measure concentrations across a wide range of biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [3]. Previous methodologies, including conventional HPLC with diode array detection, suffered from limitations such as long analysis times (up to 15 minutes) and inadequate sensitivity for clinical applications, with linear ranges too high (10-130 μg/mL) for therapeutic drug monitoring [1].

Materials and Methods

Reagents and Chemicals

- Analytical Standards: this compound (TBPM-PI, purity >98%), tebipenem (TBPM, purity >98%), and internal standard (cefalexin, purity >94% or ceftizoxime, purity 98.5%) [1] [4].

- Chemical Reagents: HPLC-grade methanol and acetonitrile, formic acid (HPLC grade), ammonium acetate (HPLC grade) [4].

- Stabilization Solution: 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0, 50 mM) for sample stabilization [1] [5].

- Water: Purified water obtained from a Milli-Q system (18.2 MΩ·cm) [4].

Instrumentation and Equipment

Table 1: Instrumentation Configuration for Tebipenem Analysis

| Component | HPLC-DAD System | UPLC-MS/MS System |

|---|---|---|

| Chromatography System | HPLC with diode array detector | Acquity UPLC H-Class System |

| Analytical Column | Lichrospher RP-18 (250 × 4.6 mm, 5 μm) | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |

| Mass Spectrometer | Not applicable | Xevo TQD triple quadrupole mass spectrometer |

| Ionization Source | Not applicable | Electrospray ionization (ESI) in positive mode |

| Detection | UV detection at 270 nm | Multiple reaction monitoring (MRM) |

| Data Processing | Empower or equivalent software | MassLynx V4.1 software |

Sample Preparation Protocol

2.3.1 Plasma Sample Collection and Stabilization

- Collection: Collect venous blood into tubes containing K2EDTA anticoagulant and immediately centrifuge at 1500 × g for 10 minutes at 4°C to separate plasma [1].

- Stabilization: Add equal volume of MOPS buffer (50 mM, pH 7.0) to plasma samples immediately after separation to prevent degradation of the β-lactam ring [1] [5]. The MOPS buffer maintains a neutral pH, which is critical for tebipenem stability.

- Storage: Freeze stabilized plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles (maximum 5 cycles validated) [5].

2.3.2 Protein Precipitation Extraction

- Aliquot 100 μL of stabilized plasma sample into a microcentrifuge tube.

- Add internal standard solution (10 μL of cefalexin or ceftizoxime at 1 μg/mL concentration).

- Precipitate proteins by adding 300 μL of ice-cold acetonitrile.

- Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.

- Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

- Transfer supernatant (200 μL) to a clean autosampler vial for analysis [1] [5].

UPLC-MS/MS Analytical Conditions

2.4.1 Chromatographic Conditions

- Mobile Phase: A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile

- Gradient Program:

- 0-0.5 min: 5% B (isocratic)

- 0.5-1.5 min: 5% B to 90% B (linear gradient)

- 1.5-2.0 min: 90% B (isocratic)

- 2.0-2.1 min: 90% B to 5% B (linear gradient)

- 2.1-3.0 min: 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 2 μL

- Total Run Time: 3.0 minutes [1] [5]

The repeated gradient program includes a wash step with 90% organic phase to minimize carryover, which was observed to be below 8.1% in validation studies [5].

2.4.2 Mass Spectrometric Conditions

- Ionization Mode: Electrospray ionization (ESI) positive mode

- Capillary Voltage: 3.0 kV

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Desolvation Gas Flow: 1000 L/h

- Cone Gas Flow: 50 L/h

- MRM Transitions:

- Tebipenem: 384.0 → 298.0 m/z (collision energy: 12 eV)

- Tebipenem: 384.0 → 140.0 m/z (collision energy: 18 eV)

- Internal Standard (cefalexin): 348.0 → 158.0 m/z (collision energy: 15 eV) [1]

The first transition (384.0→298.0) serves as the quantifier, while the second (384.0→140.0) functions as a qualifier for confirmatory analysis.

Figure 1: Workflow for sample preparation and analysis of tebipenem in biological matrices

Method Validation Summaries

Specificity and Selectivity

The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of tebipenem (0.94 min) and the internal standard (0.92 min) [1]. The chromatographic resolution between tebipenem and its potential degradation products was achieved through the UPLC gradient conditions, while the MRM detection provided additional specificity through transition ion monitoring.

Linearity and Sensitivity

Table 2: Validation Parameters for Tebipenem UPLC-MS/MS Assay

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 0.1 - 20 μg/mL | - |

| Correlation Coefficient (r²) | >0.99 | ≥0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 μg/mL | CV <20%, RE ±20% |

| Carryover | <8.1% | <20% of LLOQ |

| Intra-run Precision (CV) | ≤3.81% | ≤15% (≤20% for LLOQ) |

| Inter-run Precision (CV) | ≤3.81% | ≤15% (≤20% for LLOQ) |

| Accuracy (RE) | ±8.56% | ±15% (±20% for LLOQ) |

| Extraction Recovery | 90.19-95.74% | Consistent and reproducible |

| Matrix Effect | Minimal | CV <15% |

The calibration curve was constructed using weighted (1/x²) linear regression of the peak area ratio of tebipenem to internal standard versus nominal concentration [1] [5]. The LLOQ of 0.1 μg/mL provided sufficient sensitivity for pharmacokinetic studies, with accuracy and precision within acceptable limits.

Precision and Accuracy

The intra-run and inter-run precision expressed as coefficient of variation (CV) were within 3.81% across three quality control levels (low, medium, and high), while accuracy expressed as relative error (RE) did not exceed ±8.56% [5]. These results demonstrated the method's reliability and reproducibility for bioanalytical applications.

Stability Experiments

Table 3: Stability Profile of Tebipenem in Human Plasma

| Stability Condition | Duration | Result (% Remaining) |

|---|---|---|

| Room Temperature | 4 hours | 91.11-106.33% |

| Freezer Storage (-20°C) | 3 days | Within acceptance criteria |

| Freezer Storage (-80°C) | 30 days | Within acceptance criteria |

| Freeze-Thaw Cycles | 5 cycles | Within acceptance criteria |

| Processed Sample (8°C) | 24 hours | Within acceptance criteria |

The stability of tebipenem was evaluated under various conditions relevant to sample handling and storage. The critical finding was the necessity of MOPS buffer stabilization to maintain analyte integrity, particularly for benchtop stability during sample processing [1] [5]. The β-lactam ring remains stable under neutral pH conditions but degrades rapidly in acidic or alkaline environments.

Application in Pharmacokinetic Studies

Human Pharmacokinetic Parameters

The validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy volunteers following oral administration of this compound. Key pharmacokinetic parameters from clinical studies are summarized below:

Table 4: Pharmacokinetic Parameters of Tebipenem in Healthy Volunteers

| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | 600 mg Dose (Steady State) |

|---|---|---|---|---|

| Tmax (h) | 0.50 | 0.50 | 0.67 | 1.00 |

| Cmax (mg/L) | - | - | - | 11.37 ± 3.87 |

| AUC (mg·h/L) | Dose-proportional 100-400 mg | - | - | - |

| t½ (h) | - | - | - | - |

| Urinary Excretion (24 h) | ~90% | ~95% | ~80% | - |

The method enabled the characterization of linear pharmacokinetics in the dose range of 100-400 mg, with AUC values proportional to the administered dose [4]. The time to reach maximum concentration (Tmax) was short (0.5-1.0 h), consistent with rapid absorption and conversion of the prodrug to the active moiety.

Tissue Distribution Studies

The application of the method extended to tissue distribution studies, particularly important for evaluating antibiotic efficacy at infection sites. In a study of healthy adult subjects receiving 600 mg every 8 hours, the intrapulmonary distribution was assessed by measuring concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) [3] [6].

The ratio of AUC0-8 values for ELF and AM to unbound plasma were 0.191 and 0.047, respectively, demonstrating distribution into the lungs, though penetration was limited [3]. These findings support the potential use of this compound for respiratory tract infections, though further clinical studies are needed to establish efficacy.

Pediatric Applications and Shigellosis

The method has been applied in pediatric populations for the treatment of shigellosis, demonstrating the versatility of the assay. In children aged 24-59 months, Cmax values of tebipenem ranged from 2546.0 to 5053.3 ng/mL following this compound administration [7]. The clinical and microbiological success rates were comparable to azithromycin, supporting the potential repurposing of this compound for multi-drug resistant shigellosis [7] [2].

Stability Considerations and Handling

Critical Stability Issues

The β-lactam ring in tebipenem is susceptible to degradation under various conditions, necessitating specific handling protocols:

- pH Sensitivity: The compound degrades rapidly in acidic and alkaline conditions, with optimal stability at neutral pH (7.0) [1].

- Temperature Sensitivity: Degradation accelerates at elevated temperatures, requiring cold chain maintenance during sample processing and storage.

- Solution Stability: Processed samples in autosampler vials maintained stability for 24 hours at 8°C, allowing for batch analysis [5].

Recommended Handling Practices

- Immediate Stabilization: Add MOPS buffer (pH 7.0, 50 mM) to plasma samples immediately after separation [1] [5].

- Rapid Processing: Complete sample preparation within 4 hours of collection when stored at room temperature.

- Appropriate Storage: Store stabilized samples at -80°C for long-term preservation (up to 30 days validated).

- Limited Freeze-Thaw Cycles: Restrict to a maximum of 5 freeze-thaw cycles to prevent degradation.

Conclusion

The developed and validated UPLC-MS/MS method for the quantification of tebipenem in biological matrices provides a robust, sensitive, and specific analytical tool supporting pharmaceutical development and clinical applications. The key advantages of this method include:

- Rapid Analysis with a 3.0-minute runtime enabling high throughput

- Superior Sensitivity with an LLOQ of 0.1 μg/mL suitable for pharmacokinetic studies

- Comprehensive Validation following EMA guidelines with demonstrated specificity, precision, accuracy, and stability

- Broad Applicability across multiple biological matrices including plasma, epithelial lining fluid, and alveolar macrophages

The method has proven invaluable in characterizing the pharmacokinetic profile of tebipenem following administration of this compound, supporting its development as the first oral carbapenem antibiotic. The applications in healthy volunteer studies, pediatric populations, and tissue distribution assessments demonstrate the versatility and reliability of the method for diverse clinical scenarios.

For researchers implementing this method, attention to sample stabilization with MOPS buffer and adherence to the chromatographic conditions are critical success factors. The method provides a solid foundation for therapeutic drug monitoring and further clinical investigations of this promising antibiotic agent addressing the growing challenge of multidrug-resistant infections.

References

- 1. A validated UPLC-MS/MS method for determination of ... [sciencedirect.com]

- 2. The repurposing of Tebipenem as alternative therapy for... pivoxil [elifesciences.org]

- 3. Plasma and Intrapulmonary Concentrations of Tebipenem ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics , Urinary Excretion, and... [frontiersin.org]

- 5. A validated UPLC- MS / MS for determination of method in... tebipenem [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Plasma and Intrapulmonary Concentrations of Tebipenem ... [academia.edu]

- 7. of Pharmacokinetics used in children suffering... This compound [pmc.ncbi.nlm.nih.gov]

Bioequivalence Study Parameters for Tebipenem Pivoxil

| Parameter | Fasting Arm Results | Postprandial Arm Results | Acceptance Range |

|---|---|---|---|

| Cmax GMR | 96.07% (90% CI: 89.62–102.99) | 89.84% (90% CI: 84.33–95.70) | 80.00% – 125.00% |

| AUC₀–t GMR | 93.09% (90% CI: 90.47–95.78) | 86.80% (90% CI: 83.62–90.10) | 80.00% – 125.00% |

| AUC₀–∞ GMR | 93.09% (90% CI: 90.48–95.77) | 86.90% (90% CI: 83.73–90.20) | 80.00% – 125.00% |

| Sample Size | 24 participants completed | 35 of 36 participants completed | - |

| Safety Outcome | All AEs mild; no severe AEs | One participant dropped out due to AEs; all other AEs mild | - |

Introduction

Tebipenem pivoxil is an orally administered carbapenem antibiotic with demonstrated activity against a broad spectrum of bacteria, including multidrug-resistant Gram-negative pathogens [1]. As a prodrug, this compound is engineered for enhanced oral absorption by forming an ester prodrug interaction between thiazole at the C3 side chain and C2 carboxylic acids [2]. The drug exerts its antibacterial effect by inhibiting penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis [2].

While carbapenems have long been the standard of care for many multidrug-resistant bacterial infections, they have historically been available only as intravenous formulations [3]. The development of an oral carbapenem represents a significant advancement in antimicrobial therapy, potentially enabling early hospital discharge or entirely outpatient management for serious infections such as complicated urinary tract infections (cUTIs) and pyelonephritis [4] [5].

Bioequivalence studies play a critical role in the drug development process, particularly when developing alternative formulations of established drugs or when transitioning from innovator to generic products. These studies ensure that the test product exhibits comparable systemic exposure to the reference product, thereby supporting therapeutic interchangeability.

Experimental Protocol

Study Design

- Design: Single-center, randomized, open-label, single-dose, two-sequence, two-period, two-treatment crossover trial [2].

- Treatments: Test preparation (T) of this compound granules from Lunan Pharmaceutical Group versus reference preparation (R) Orapenem from Meiji Seika Kaisha Ltd [2].

- Crossover Detail: Participants were randomly assigned to either TR or RT sequences with a 7-day washout period between doses to eliminate carryover effects [2].

- Dosage Form: Granules, which the study noted can help ensure consistent drug exposure [2].

Participant Selection

- Inclusion Criteria: Healthy Chinese adults aged 18-65 years; body weight ≥50 kg (men) or ≥45 kg (women); BMI 19.0-26.0 kg/m²; normal laboratory parameters; willingness to provide informed consent [2].

- Exclusion Criteria: Clinically significant medical conditions; history of serious digestive issues, epilepsy, or vitamin K deficiency; abnormal laboratory results; positive tests for hepatitis B, hepatitis C, syphilis, or HIV; known drug allergies; use of interacting medications; special dietary requirements; tobacco or alcohol use; drug abuse history; blood donation within 3 months; pregnancy or breastfeeding; planned conception; participation in another trial within 3 months; inability to tolerate venipuncture; creatinine clearance rate <80 mL/min [2].

Sample Size Calculation

- Fasting Arm: 24 participants enrolled based on intraindividual coefficient of variation (CV) for Cmax (34.1%), AUC₀–t (20.0%), and AUC₀–∞ (20.0%) [2].

- Postprandial Arm: 36 participants enrolled (accounting for 20% dropout rate) based on similar variability parameters [2].

Diet Standardization

- Fasting Group: Overnight fast of at least 10 hours before dosing [2].

- Fed Group: High-fat, high-calorie meal (800-1000 kcal: 150 kcal protein, 250 kcal carbohydrates, 500-600 kcal fat) administered 30 minutes before dosing [2].

Pharmacokinetic Assessment

- Blood Sampling: Serial blood samples collected according to a predefined schedule to characterize the plasma concentration-time profile [2].

- Bioanalytical Method: Liquid chromatography-mass spectrometry (LC-MS) for quantification of plasma tebipenem concentrations [2].

- Primary PK Parameters: Cmax (maximum concentration), AUC₀–t (area under the curve from zero to last measurable concentration), AUC₀–∞ (area under the curve from zero to infinity) [2].

- Statistical Analysis: Geometric mean ratios (GMR) with 90% confidence intervals calculated for Cmax, AUC₀–t, and AUC₀–∞ using analysis of variance (ANOVA) [2].

The following workflow diagram illustrates the sequential design of this bioequivalence study:

Bioequivalence Study Workflow

Safety Monitoring

- Adverse Event Collection: Participants monitored throughout the study period for any adverse events [2].

- Severity Assessment: All adverse events categorized by severity and relationship to study drug [2].

- Laboratory Monitoring: Clinical laboratory tests (hematology, clinical chemistry, urinalysis) performed at screening and throughout the study [2].

Drug Product Information

This compound hydrobromide is an orally available prodrug of tebipenem, a carbapenem antibiotic. The drug has the following pharmacological characteristics:

- Protein Binding: Approximately 67% bound to serum proteins in vitro [2].

- Tissue Distribution: Demonstrated distribution to sputum, middle-ear mucosa, maxillary-sinus mucosa, tonsils in adults, and middle-ear secretions in children [2].

- Elimination Pathway: Primarily excreted renally, with renal clearance and urinary excretion decreasing in patients with renal impairment (creatinine clearance <80 mL/min) [2].

- Dosage Forms: Currently available as granules in some markets (e.g., Japan, under brand name Orapenem), with ongoing development of tablet formulations [2].

Acceptable Criteria and Safety Profile

For demonstration of bioequivalence, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀–t, and AUC₀–∞ must fall entirely within the acceptance range of 80.00-125.00% [2].

The safety profile of this compound in this bioequivalence study was favorable, with all reported adverse events being mild in severity. Diarrhea was the most commonly reported adverse event, consistent with the known safety profile of carbapenem antibiotics. No severe adverse events or seizures were reported in this clinical trial [2].

Discussion

The successful demonstration of bioequivalence between test and reference formulations of this compound under both fasting and fed conditions has important implications for clinical practice and drug development.

The availability of a generic formulation could potentially improve access to this important oral carbapenem, particularly as antimicrobial resistance continues to escalate. With approximately 30-35% of UTIs now resistant to traditional oral antibiotics like trimethoprim/sulfamethoxazole and fluoroquinolones, the need for effective oral alternatives has never been greater [3].

The food effect data are particularly valuable for clinical practice, as they demonstrate that this compound can be administered without regard to meals, potentially improving adherence in outpatient settings. This flexibility could be especially beneficial for patients transitioning from intravenous to oral therapy during hospital discharge.

Future Directions

While this bioequivalence study provides important pharmacokinetic data, several areas warrant further investigation:

- Special Populations: Pharmacokinetic studies in patients with hepatic impairment, severe renal impairment, and elderly populations.

- Drug-Drug Interactions: Formal interaction studies with commonly co-administered medications.

- Alternative Formulations: Development and evaluation of different dosage forms to enhance patient acceptability.

- Pediatric Formulations: Age-appropriate formulations for pediatric patients, building on existing approvals in Japan for pneumonia, otitis media, and sinusitis in children [6].

References

- 1. This compound as an alternative to ceftriaxone for ... [pmc.ncbi.nlm.nih.gov]

- 2. Bioequivalence Study of this compound in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 3. Tebipenem Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

- 4. PIVOT-PO Phase 3 Data Show Tebipenem HBr's Potential ... [globenewswire.com]

- 5. Positive PIVOT-PO phase III data show tebipenem HBr's ... [gsk.com]

- 6. Tebipenem for Healthy Subjects · Info for Participants [withpower.com]

Application Notes: Tebipenem Pivoxil in Sepsis Models

Objective: To evaluate the in vivo antibacterial efficacy and protective effect of tebipenem pivoxil in mouse models of bacterial sepsis.

Key Findings: In murine sepsis models challenged with various pathogenic bacteria, oral administration of this compound significantly reduced mortality and demonstrated a superior protective effect compared to meropenem and its own granular formulation [1].

Summary of Quantitative Data

The following tables consolidate the key in vitro and in vivo findings from the research.

Table 1: In Vitro Antibacterial Activity (MIC90) of this compound [1]

| Pathogenic Bacteria | MIC90 (μg/mL) |

|---|---|

| Gram-Positive Bacteria | |

| Methicillin-Sensitive Staphylococcus aureus (MSSA) | ≤ 0.125 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 |

| Methicillin-Sensitive Staphylococcus epidermidis (MSSE) | 0.5 |

| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 8 |

| Pyogenic Streptococcus | ≤ 0.125 |

| Enterococcus faecalis | 32 |

| Gram-Negative Bacteria | |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 0.5 |

| Enterobacter aerogenes | ≤ 0.125 |

| Haemophilus influenzae | 0.25 |

| Pseudomonas aeruginosa | 64 |

| Acinetobacter baumannii | 64 |

Table 2: In Vivo Efficacy in Murine Sepsis Models [1]

| Bacterial Challenge | Treatment Group | Survival Rate | Key Comparison |

|---|---|---|---|

| Staphylococcus aureus ATCC29213 | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |

| Escherichia coli ATCC25922 | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |

| Pseudomonas aeruginosa ATCC27853 | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |

| Pseudomonas aeruginosa Clinical Strain | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |

Experimental Protocols

Here is a detailed methodology for key experiments based on the search results.

Protocol 1: Establishing the Sepsis Mouse Model

This protocol is adapted from the methods used to calibrate a mathematical model of sepsis, which closely mirrors the in vivo challenge tests [2].

- 1. Animal Preparation: Use genetically identical rats or mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

- 2. Bacterial Inoculum Preparation:

- Use a standard strain like Escherichia coli (e.g., ATCC 25922).

- Culture the bacteria to the desired optical density using a spectrophotometer.

- Encapsulation in Fibrin Clot: To mimic a localized infection that progresses to systemic sepsis, mix the bacterial suspension with fibrinogen (1%) and Thrombin (15U) to form a fibrin clot impregnated with bacteria [2].

- Determine the precise colony-forming units (CFU) per clot via limiting dilution plating after implantation to ensure accurate dosing.

- 3. Model Induction:

- Introduce the bacterial fibrin clot into the peritoneum via laparotomy under aseptic conditions.

- Post-operation, apply a topical anesthetic and return animals to cages with free access to food and water.

- 4. Monitoring: Observe animals for clinical signs of sepsis, including lethargy, hypothermia, reluctance to feed, tachycardia, and tachypnea. Monitor mortality over 24-48 hours.

Protocol 2: Evaluating this compound Efficacy

This protocol is directly derived from the in vivo study of this compound [1].

- 1. Animal Model & Grouping: Establish sepsis models as in Protocol 1, challenging mice with specific pathogens (E. coli, S. aureus, P. aeruginosa, K. pneumoniae). Randomize animals into treatment and control groups.

- 2. Dosing Regimen:

- Treatment Group: Administer this compound tablet orally. A dose of 100 mg/kg was used in the referenced study [1].

- Control Groups: Include groups treated with a comparator drug (e.g., meropenem), a different formulation (e.g., this compound granules), and a vehicle control.

- Administer treatments simultaneously with or shortly after the bacterial challenge.

- 3. Data Collection and Analysis:

- Record survival rates for a predefined period (e.g., 7 days).

- Compare mortality and survival rates between groups using appropriate statistical tests (e.g., Log-rank test). The primary endpoint is a significant reduction in mortality in the treatment group compared to controls.

Pharmacokinetic and Workflow Diagrams

The following diagrams illustrate the experimental workflow and key pharmacological relationships.

Research Context and Notes

- Clinical Relevance: The positive results in animal models are supported by recent clinical advances. A Phase III trial (PIVOT-PO) demonstrated that the oral pro-drug this compound hydrobromide (HBr) was non-inferior to intravenous imipenem-cilastatin for treating complicated urinary tract infections (cUTI), which can lead to sepsis [3] [4]. This underscores its potential as a transition from IV to oral therapy in serious infections.

- Pharmacokinetic Consideration: Population PK analyses indicate that tebipenem's renal clearance has a sigmoidal relationship with creatinine clearance. This is a critical covariate, suggesting that renal function should be considered when translating doses from animals to humans, though the model found no substantial impact from age, body size, or sex in cUTI patients [5].

- Modeling Sepsis Complexity: Mathematical models highlight that sepsis outcomes are highly sensitive to small changes in initial bacterial inoculum, pathogen growth rate, and host immune response. This variability should be accounted for in experimental design and data interpretation [2].

References

- 1. Antibacterial Properties of Tebipenem Tablet, a New Oral... Pivoxil [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting Experimental Sepsis Survival with a ... [frontiersin.org]

- 3. PIVOT-PO phase III study for tebipenem HBr stopped early ... [gsk.com]

- 4. PIVOT-PO Phase 3 Data Show Tebipenem ... [biospace.com]

- 5. Population Pharmacokinetic Analyses for Tebipenem after ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Pharmacokinetic Study of Tebipenem Pivoxil in Healthy Volunteers

1.0 Background and Rationale Tebipenem pivoxil (TBPM-PI) is an oral carbapenem prodrug that is hydrolyzed to its active form, tebipenem (TBPM), in the intestinal enterocytes [1]. As the first orally available carbapenem, it presents a significant advancement for treating multidrug-resistant Gram-negative infections, including those caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales, potentially offering an outpatient treatment option for conditions like complicated urinary tract infections (cUTI) that traditionally require intravenous therapy [1] [2]. Understanding its pharmacokinetic (PK) profile in healthy volunteers is a critical first step in drug development, establishing a baseline for safety, tolerability, and PK parameters before advancing to patient populations. Recent studies also suggest that ethnic differences may influence TBPM metabolism and exposure, underscoring the need for well-characterized, region-specific PK data [2] [3].

2.0 Key Data from Previous Studies Data from early-phase clinical trials provide a foundation for designing new PK studies. The tables below summarize critical pharmacokinetic parameters and safety findings.

Table 1: Key Pharmacokinetic Parameters of Tebipenem from Phase I Studies

| Parameter | Findings in Healthy Volunteers | Source / Context |

|---|---|---|

| Tmax (h) | ~0.5 - 0.67 hours (dose-dependent) [3] | Chinese healthy volunteers, single dose (100-400 mg) |

| Terminal t1/2 (h) | ~0.8 hours [3] | Chinese healthy volunteers |

| Urinary Excretion | ~80-95% of dose recovered as TBPM in urine within 24 hours [3] | Chinese healthy volunteers; indicates renal clearance is a major elimination pathway |

| Dose Proportionality | Linear and dose-proportional over 100-400 mg [3]; also observed from 100-900 mg [1] | Supports testing of multiple dose levels within this range |

| Food Effect | No substantial effect observed [1] | Supports administration in a fasted state for standardized conditions |

| Population PK Model | Final model is a two-compartment model with two transit compartments for absorption and linear elimination [1] | Can be used for future modeling and simulation |

Table 2: Summary of Safety and Key Covariates

| Aspect | Findings | Implications for Study Design |

|---|---|---|

| Safety & Tolerance | Safe and well-tolerated after single oral doses of 100, 200, and 400 mg [3] | These doses are suitable for a single ascending dose (SAD) study. |

| Critical Covariate | Creatinine clearance (CLcr) is the most significant covariate, described by a sigmoidal Hill function [1] | Must enroll volunteers with normal renal function and measure CLcr>. |

| Other Covariates | No dose adjustments warranted based on age, body size, or sex [1] | While not primary factors, demographic data should still be collected. |

Detailed Pharmacokinetic Study Protocol

1.0 Study Objectives

- Primary: To characterize the single-dose pharmacokinetic profile of tebipenem (the active moiety) in plasma after oral administration of this compound hydrobromide (TBP-PI-HBr) in healthy volunteers.

- Secondary: To assess the safety and tolerability of single oral doses of TBP-PI-HBr; to determine the cumulative urinary excretion of tebipenem.

2.0 Study Design A single-center, open-label, randomized, single ascending dose (SAD) study in healthy adult volunteers is recommended. Three sequential dose cohorts (e.g., 100 mg, 200 mg, 400 mg) with a 1:1 male-to-female ratio in each cohort ensures a balanced assessment.

3.0 Methodology and Procedures

3.1 Subject Selection

- Inclusion Criteria: Healthy males and females aged 18-45 years; Body Mass Index (BMI) 19-26 kg/m²; CLcr ≥ 80 mL/min (calculated by Cockcroft-Gault); negative pregnancy test for females.

- Exclusion Criteria: History of hypersensitivity to β-lactam antibiotics; significant medical history; use of any medication in the 14 days prior to dosing; drug abuse; smoking >5 cigarettes/day [3].

3.2 Dosing and Concomitant Restrictions

- Formulation: Immediate-release (IR) granules of TBP-PI-HBr [1].

- Administration: A single oral dose administered after an overnight fast of at least 10 hours.

- Restrictions: Subjects should refrain from alcohol, caffeine, and strenuous exercise for a defined period before and during the study.

3.3 Bioanalytical Sample Collection

- Blood Sampling: Collect via indwelling cannula pre-dose and at: 5, 10, 15, 20, 30, 40, 50 min, and 1, 1.5, 2, 3, 4, 5, 6, 7, 8 hours post-dose [3]. Centrifuge to obtain plasma and store at ≤ -70°C.

- Urine Sampling: Collect pre-dose and over intervals: 0-1, 1-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours post-dose [3]. Record volume and aliquot for storage.

3.4 Bioanalytical Method

- Technology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

- Analyte: Tebipenem (active moiety) in plasma and urine.

- Internal Standard: Ceftizoxime or a suitable analog [3].

- Validation: The method must be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA, EMA).

The workflow for the sample collection and analysis process is outlined below.

4.0 Pharmacokinetic and Statistical Analysis

- PK Parameters: Calculate using non-compartmental analysis (NCA): Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, CL/F, Vz/F, and cumulative amount excreted in urine (Ae0-24).

- Statistical Analysis: Use descriptive statistics. For dose proportionality, perform a power model on dose-normalized Cmax and AUC.

- Population PK (Optional): Data can be used to refine the existing two-compartment population model [1].

5.0 Safety Assessment

- Measures: Continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, 12-lead electrocardiograms (ECGs), and physical examinations.

Discussion and Future Applications

The protocol is designed to efficiently characterize the fundamental PK and safety profile of this compound. The linear pharmacokinetics observed in previous studies [1] [3] simplify the prediction of exposure across the tested dose range. The relationship between renal function (CLcr) and tebipenem clearance is the most critical covariate [1], which must be explored in subsequent studies involving patients with renal impairment to establish dose adjustment guidelines. Future work should also explore the application of Pharmaco-Metabolomics, as demonstrated in a Chinese study [3], to gain deeper insights into metabolic interventions and identify novel metabolites, moving beyond traditional PK analysis.

References

Urinary Excretion Measurement Methods for Tebipenem

Tebipenem pivoxil is an oral carbapenem prodrug that is rapidly hydrolyzed to its active form, tebipenem, in the intestinal enterocytes [1] [2]. As a carbapenem antibiotic, tebipenem is primarily eliminated by the kidneys, making the measurement of its urinary excretion critical for determining its pharmacokinetic profile, dosage regimens for urinary tract infections, and understanding its overall elimination pathway [1] [3] [4]. The following notes and protocols consolidate methodologies from recent clinical and preclinical studies.

Summary of Key Urinary Excretion Parameters

The table below summarizes quantitative urinary excretion data for tebipenem from key studies.

| Study Population | Dose | Cumulative Urinary Excretion (by 24 hours) | Major Urinary Components | Collection Period | Analysis Method |

|---|---|---|---|---|---|

| Healthy Chinese Volunteers (n=36) [3] [5] | 100 mg | ~90% of dose | Tebipenem (TBPM) | 0-24 hours | LC-MS/MS |

| 200 mg | ~95% of dose | Tebipenem (TBPM) | 0-24 hours | LC-MS/MS | |

| 400 mg | ~80% of dose | Tebipenem (TBPM) | 0-24 hours | LC-MS/MS | |

| Healthy Subjects (Mass Balance, n=8) [2] | 600 mg ([[14]C]-labeled) | 38.7% of radioactivity | Tebipenem (M12), open-ring metabolite LJC 11562, 4 other minor metabolites | Up to 312 hours | LC-MS/MS & Radioactivity Counting |

| cUTI/AP Patients (Population PK, n=650) [1] | 600 mg q6h | Data incorporated into population PK model | Tebipenem | During treatment | Population PK Modeling (Non-linear mixed-effects) |

Detailed Experimental Protocols

Protocol 1: Urine Sample Collection for Pharmacokinetic and Metabolite Profiling

This protocol is adapted from the mass balance and pharmacokinetic studies [2] [3] [5].

- Objective: To collect urine for determining the cumulative excretion and metabolic fate of tebipenem.

- Materials:

- Pre-chained containers for cumulative urine collection.

- Polypropylene tubes for aliquot storage.

- -80°C freezer for sample preservation.

- Procedure:

- Pre-dose Collection: Subjects empty their bladder completely prior to dosing. This sample is discarded or used as a blank.

- Post-dose Collection: All urine produced is collected at specified intervals over a set period.

- For mass balance and metabolite identification: Collect all urine over intervals (e.g., 0–12, 12–24, 24–48, 48–72 hours) until a significant portion of the dose is recovered (e.g., >80% of radioactivity) [2].

- For pharmacokinetic analysis: Collect urine at shorter intervals post-dose (e.g., 0–1, 1–2, 2–4, 4–6, 6–8, 8–12, and 12–24 hours) to capture the excretion rate profile [3] [5].

- Sample Handling: After each collection interval, the total volume of urine is recorded. Aliquots are taken and stored at -80°C or below until analysis.

The workflow for urine sample collection and analysis is as follows:

Protocol 2: Quantification of Tebipenem in Urine via LC-MS/MS

This method is detailed in the study on Chinese volunteers [5] and is standard for quantifying drugs and metabolites in biological fluids.

- Objective: To accurately measure the concentration of intact tebipenem in human urine.

- Materials and Equipment:

- LC-MS/MS System: Liquid chromatography system coupled with a triple-quadrupole mass spectrometer.

- Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phases:

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.

- Internal Standard (IS): A structurally similar compound, e.g., Ceftizoxime [5].

- Calibration Standards and Quality Controls (QCs): Prepared by spitting known amounts of tebipenem into blank human urine.

- Chromatographic Conditions:

- Column Temperature: 40°C.

- Flow Rate: 0.4 mL/min.

- Gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 1.0 | 10 | 90 | | 1.5 | 10 | 90 | | 1.6 | 90 | 10 | | 2.5 | 90 | 10 |

- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Tebipenem Ions: Optimize for precursor ion → product ion transition (e.g., m/z 385.1 → 298.1).

- Internal Standard Ions: Optimize for IS transition.

- Sample Preparation:

- Thaw frozen urine samples on ice or in a refrigerator.

- Vortex and centrifuge samples.

- Dilute an aliquot of urine (e.g., 50 µL) with an internal standard solution.

- Precipitate proteins by adding a larger volume of organic solvent (e.g., 200 µL of acetonitrile).

- Vortex vigorously and centrifuge at high speed (e.g., 15,000 × g for 10 minutes at 4°C).

- Inject a clear supernatant aliquot (e.g., 2-5 µL) into the LC-MS/MS system.

- Data Analysis:

- Plot the peak area ratio (Tebipenem/IS) against the nominal concentration of calibration standards to create a linear regression curve.

- Use this curve to calculate the concentration of tebipenem in unknown and QC samples.

Protocol 3: Metabolite Profiling and Identification in Urine

This protocol is based on the human mass balance study [2].

- Objective: To identify and characterize the metabolite profile of tebipenem in human urine.

- Materials and Equipment:

- Radiometric Detector: For studies using [[14]C]-labeled drug.

- High-Resolution MS: UPLC-Q-TOF (Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry).

- Procedure:

- Sample Pooling: Pool urine aliquots from selected collection intervals across subjects.

- LC Separation: Separate the urine components using a UPLC system with a C18 column and a water/acetonitrile gradient.

- Metabolite Detection:

- Radiometric Detection: The HPLC effluent is split, and one stream is analyzed by a radiometric flow detector to identify peaks containing [[14]C]-label [2].

- High-Resolution MS: The other stream is analyzed by Q-TOF-MS to obtain accurate mass measurements of metabolites. MS/MS fragmentation is performed to elucidate metabolite structures [2] [5].

- Metabolite Identification: Proposed structures for metabolites are made by comparing their accurate mass and fragmentation patterns with those of the parent drug (tebipenem).

Application Notes

- Renal Impairment Adjustment: Population PK analyses show a strong sigmoidal relationship between renal clearance (CLR) of tebipenem and creatinine clearance (CLcr) [1]. Dose adjustment is necessary for patients with renal impairment. Monte Carlo simulations suggest regimens like 150 mg q12h for severe impairment (CLcr <30 mL/min) and 600 mg q8h for normal function [4].

- Ethnic Considerations: A study in healthy Chinese volunteers identified four urine metabolites (M1-M4), suggesting potential ethnic differences in the metabolic profile compared to other populations [3] [5]. This should be considered in global drug development.

- Primary Excretion Pathways: In a mass balance study, 83.3% of the administered radioactive dose was recovered, with 38.7% in urine and 44.6% in feces, indicating that renal and fecal routes are both major clearance pathways [2].

References

- 1. Population Pharmacokinetic Analyses for Tebipenem after ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Hydrobromide (TBP-PI-HBr) in Healthy ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Urinary Excretion, and Pharmaco ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Study of Pharmacokinetic/Pharmacodynamic ... [mdpi.com]

- 5. Pharmacokinetics, Urinary Excretion, and Pharmaco ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Determining Plasma and Intrapulmonary Concentrations of Tebipenem in Drug Development

Introduction

Tebipenem pivoxil hydrobromide (TBP-PI-HBr) represents a significant advancement in antimicrobial therapy as the first orally available carbapenem antibiotic being developed for serious bacterial infections. The active moiety, tebipenem, demonstrates broad-spectrum activity against common Enterobacterales pathogens, including extended-spectrum-β-lactamase (ESBL)-producing multidrug-resistant strains. As drug development progresses, accurate determination of tebipenem concentrations in various biological matrices has become crucial for establishing pharmacokinetic-pharmacodynamic (PK/PD) relationships and optimizing dosing regimens. This application note provides detailed methodologies and protocols for the quantification of tebipenem in human plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM), supporting researchers in generating reliable data for regulatory submissions and clinical decision-making.

The development of validated bioanalytical methods is particularly important for antibiotics like tebipenem, where concentration at the infection site correlates with efficacy. Understanding both systemic exposure and pulmonary penetration is essential for developing treatments for lower respiratory tract infections. This document consolidates validated experimental protocols from recent clinical studies, providing researchers with standardized approaches for quantifying tebipenem concentrations across different biological matrices and patient populations.

Analytical Method Validation for Tebipenem Quantification

UPLC-MS/MS Method for Plasma Tebipenem Determination

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for precise determination of tebipenem concentrations in human plasma. This method offers significant advantages in speed, sensitivity, and specificity compared to conventional techniques, making it ideal for high-throughput clinical applications.

Sample Preparation: Plasma samples are prepared using a single-step protein precipitation method. Equal volumes of plasma samples are treated with acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM) to stabilize the analyte during processing and analysis. [1]

Chromatographic Conditions:

- Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)

- Gradient Program: Repeated gradient program to minimize carryover effect (confirmed to be below 8.1%)

- Run Time: 3.0 minutes per sample

- Temperature: Maintained at ambient conditions [1]

Mass Spectrometry Parameters:

- Ionization: Electrospray ionization (ESI) in positive mode

- Detection: Multiple reaction monitoring (MRM) for specific tebipenem transitions

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Gas Flow: Optimized for maximum sensitivity [1]

Method Validation Results:

- Linearity: 0.1-20 μg/mL (r² > 0.99)

- Lower Limit of Quantification (LLOQ): 0.1 μg/mL

- Precision: Intra-run and inter-run CV within 3.81%

- Accuracy: Relative error within ± 8.56%

- Recovery: 90.19-95.74%

- Matrix Effects: Minimal observed [1]

Stability Assessment Protocols

Comprehensive stability evaluations are essential for ensuring reliable tebipenem quantification throughout sample processing and storage:

- Short-term Stability: Tebipenem remains stable in plasma samples stored at room temperature (25°C) for 4 hours (101.20-106.33%)

- Long-term Stability:

- -20°C for 3 days: 91.11-98.67%

- -80°C for 30 days: 94.33-102.67%

- Freeze-Thaw Stability: Five complete cycles at -80°C: 95.33-102.33%